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Compound of Interest

Compound Name: Molybdenum-98

Cat. No.: B081979 Get Quote

For researchers, scientists, and professionals in drug development, precise and accurate

isotopic analysis is paramount. This guide provides an objective comparison of the analytical

methods used for Molybdenum-98 (⁹⁸Mo) isotopic analysis, supported by experimental data

from various studies. It delves into the prevalent techniques, their performance, and the critical

role of standardized reference materials in ensuring data comparability across laboratories.

Executive Summary
The precise determination of Molybdenum (Mo) isotopic compositions, particularly the ⁹⁸Mo/

⁹⁵Mo ratio, is crucial in various geochemical and environmental studies. The two primary high-

precision analytical techniques employed for this purpose are Multi-Collector Inductively

Coupled Plasma Mass Spectrometry (MC-ICP-MS) and Negative Thermal Ionization Mass

Spectrometry (N-TIMS). Inter-laboratory comparisons have highlighted that while both methods

can yield high-precision data, consistency and accuracy are heavily reliant on rigorous

analytical protocols and the use of a common reference material, NIST SRM 3134, to

normalize results. Discrepancies of up to 0.37‰ in δ⁹⁸Mo have been observed between

laboratories using in-house standards, underscoring the importance of intercalibration.

Data Presentation: Performance of Analytical
Techniques
The following table summarizes the performance characteristics of MC-ICP-MS and N-TIMS for

Molybdenum isotopic analysis based on published data.
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Parameter MC-ICP-MS N-TIMS

Instrumentation Examples
Thermo Scientific™

Neptune™, Neoma™ MS/MS

Not specified in detail in

reviewed literature

Typical Precision (δ⁹⁸/⁹⁵Mo) 0.05‰ to 0.08‰ (2SD)[1][2]
Reproducibility for ⁹⁵Mo/⁹⁶Mo

of 10 ppm (2SD)[3]

Achievable Precision

(Advanced Instrumentation)

0.06‰ (2SD) with Neoma™

MS/MS, even at low

concentrations (10 ng/g)[4]

Improved reproducibilities of

1.3–2.7 times compared to

MC-ICP-MS[3]

Mass Bias Correction

⁹⁷Mo-¹⁰⁰Mo double-spike; Pd

spiking with ¹⁰⁵Pd/¹⁰⁴Pd

normalization[1][2]

In-situ measurement and

correction of oxygen isobars[3]

Sample Throughput
Generally higher than N-

TIMS[5]

Lower due to sample loading

and turret evacuation[5]

Ionization Efficiency

Generally lower for elements

with high first ionization

potentials like Mo[2]

Higher for certain elements,

potentially leading to better ion

yield[5]

Inter-Laboratory Comparison and Reference
Materials
Inter-laboratory studies have been instrumental in improving the consistency of Mo isotope

data. A key outcome has been the widespread adoption of NIST SRM 3134 as the universal

zero-delta reference material.[3] Data is typically reported as δ⁹⁸/⁹⁵Mo, which represents the

deviation in per mil (‰) of the ⁹⁸Mo/⁹⁵Mo ratio of a sample from that of NIST SRM 3134.

Table of δ⁹⁸/⁹⁵Mo Values for Common Reference Materials (Relative to NIST SRM 3134)
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Reference Material Type Reported δ⁹⁸/⁹⁵Mo (‰)

NIST SRM 3134 Mo solution 0.00 (by definition)

SDO-1 USGS Rock Reference 0.79 ± 0.05 (2SD)[1][6]

BCR-2 USGS Rock Reference -0.04 ± 0.10 (2SD)[1][6]

Seawater Natural Water 2.13 ± 0.04 (2SD)[1][6]

Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are

generalized protocols for the two main analytical techniques.

Multi-Collector Inductively Coupled Plasma Mass
Spectrometry (MC-ICP-MS) Protocol
This protocol outlines a typical workflow for the analysis of geological samples.

Sample Digestion:

Approximately 0.1 g of a powdered rock sample is weighed into a Teflon beaker.

For silicate-rich samples, microwave-assisted digestion is performed using a mixture of

aqua regia (HCl and HNO₃) and hydrofluoric acid (HF).[2]

The sample is evaporated to dryness and then reconstituted in an appropriate acid, such

as 0.3 M HNO₃.[2]

Double-Spike Addition:

A calibrated ⁹⁷Mo-¹⁰⁰Mo double-spike is added to the sample solution before chemical

purification. This allows for the correction of mass fractionation that occurs during both the

chemical separation and the mass spectrometric measurement.[1][7][8] The optimal

spike/sample molar ratio is typically between 0.4 and 0.8.[1][6]

Chemical Separation and Purification:
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Molybdenum is separated from the sample matrix using ion-exchange chromatography. A

common method involves using a chelating resin like Chelex-100, which effectively

separates Mo from interfering elements such as iron.[2]

Alternatively, a two-stage column chemistry using anion exchange resin (e.g., Eichrom

1X8) can be employed.[9]

Mass Spectrometric Analysis:

The purified Mo solution is introduced into the MC-ICP-MS.

The instrument is optimized for maximum Mo signal intensity.

Molybdenum isotopes (⁹²Mo, ⁹⁴Mo, ⁹⁵Mo, ⁹⁶Mo, ⁹⁷Mo, ⁹⁸Mo, ¹⁰⁰Mo) are measured

simultaneously using Faraday cup detectors.

Data reduction is performed to calculate the isotopic ratios, correcting for instrumental

mass bias using the double-spike data.[8]

Negative Thermal Ionization Mass Spectrometry (N-
TIMS) Protocol
This technique offers very high precision and is particularly useful for detecting small isotopic

variations.

Sample Preparation and Purification:

Similar to the MC-ICP-MS protocol, the sample is digested, and Mo is chemically

separated from the matrix. A two-stage anion exchange chromatography is a common

purification method.[9]

Filament Loading:

The purified Mo sample is loaded onto a rhenium (Re) filament.

An activator, such as Lanthanum(III) nitrate (La(NO₃)₃), is added to the sample on the

filament to enhance the ionization of Mo into MoO₃⁻ species. An La/Mo ratio of 5 has been

found to be optimal.[3]
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Mass Spectrometric Analysis:

The filament is heated in the mass spectrometer's source chamber.

Molybdenum is ionized as the MoO₃⁻ species.

The ion beams of the different MoO₃⁻ isotopologues are accelerated and separated by

their mass-to-charge ratio.

The ion beams are collected by Faraday cup detectors. A key aspect of the N-TIMS

method is the in-situ measurement and correction for oxygen isobaric interferences by

monitoring masses 149 (¹⁰⁰Mo¹⁶O₂¹⁷O⁻) and 150 (¹⁰⁰Mo¹⁶O₂¹⁸O⁻).[3]

The isotopic ratios are calculated after correcting for oxygen isotopes and instrumental

mass fractionation.

Mandatory Visualization
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Experimental Workflow for ⁹⁸Mo Isotopic Analysis by MC-ICP-MS
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Caption: Workflow for ⁹⁸Mo analysis by MC-ICP-MS.
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Experimental Workflow for ⁹⁸Mo Isotopic Analysis by N-TIMS
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Caption: Workflow for ⁹⁸Mo analysis by N-TIMS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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